molecular formula C25H18ClF3N4O3S2 B2834423 2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 892281-86-6

2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2834423
CAS No.: 892281-86-6
M. Wt: 579.01
InChI Key: NAEXNLDYAUJPLA-UHFFFAOYSA-N
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Description

This synthetic compound features a tricyclic core (8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene) with a 3-chloro-4-fluorophenyl substituent and an acetamide group linked via a sulfanyl bridge to a 2,4-difluorophenyl moiety. Its design incorporates halogenated aromatic systems and heteroatom-rich scaffolds, which are common in medicinal chemistry to enhance target binding and metabolic stability .

Properties

IUPAC Name

2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF3N4O3S2/c1-12(34)32-7-6-15-20(10-32)38-23-22(15)24(36)33(14-3-4-17(28)16(26)9-14)25(31-23)37-11-21(35)30-19-5-2-13(27)8-18(19)29/h2-5,8-9H,6-7,10-11H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEXNLDYAUJPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide involves several steps. The synthetic route typically starts with the preparation of key intermediates, which are then combined under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against natural products (NPs), synthetic NP-like molecules, and other fluorinated pharmaceuticals. Key comparisons include:

Bioactivity and Screening Methods

  • Marine-Derived Compounds: LC/MS-based screening, as used for marine actinomycetes, prioritizes compounds with unique mass spectral signatures . The target compound’s trifluorinated acetamide group may enhance detectability in such assays compared to less polar NPs.

Computational Behavior Prediction

Tools like Hit Dexter 2.0 classify compounds based on promiscuity and binding behavior . The compound’s rigid tricyclic core and fluorinated groups likely lower its risk of being a "promiscuous binder" compared to flexible, non-halogenated analogs, aligning with trends in dark chemical matter analysis .

Comparative Data Table

Property Target Compound Natural Products (e.g., Salternamides) Synthetic NP-like Compounds
Molecular Weight ~550–600 Da ~400–500 Da ~450–550 Da
LogP ~3.5–4.2 (moderate lipophilicity) ~2.0–3.0 ~3.0–3.8
Halogenation 3× fluorine, 1× chlorine Rare Occasional fluorine
Bioactivity Focus Kinase/protease inhibition (inferred) Antimicrobial, cytotoxic Diverse targets
Synthetic Complexity High (multi-step, fluorination) Low (fermentation-derived) Moderate

Research Findings and Challenges

  • Advantages: Fluorination enhances metabolic stability and target affinity compared to non-halogenated analogs . The sulfanyl bridge may improve solubility relative to fully aromatic systems .
  • Challenges: Synthetic complexity limits large-scale production . Potential for off-target interactions due to polypharmacology of triazatricyclic cores .

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